molecular formula C12H21NO4 B2354448 tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate CAS No. 2174007-89-5

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate

Cat. No.: B2354448
CAS No.: 2174007-89-5
M. Wt: 243.303
InChI Key: OYVPBXQCMHWRMT-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and chemical biology, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). This compound features a rigid, bicyclic [2.1.1]oxabicyclo scaffold that serves as a conformationally locked bioisostere for common functional groups, which can enhance the physicochemical and pharmacokinetic properties of drug candidates. Its primary research application lies in its role as a key precursor for synthesizing ligands that target the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of many PROTAC systems. By incorporating this bicyclic scaffold, researchers aim to develop PROTACs with improved selectivity, cell permeability, and metabolic stability. The hydroxymethyl group provides a handle for further functionalization, allowing linkage to warheads that target proteins of interest, while the carbamate group is a protecting group for an amine, essential for the sequential synthesis of complex heterobifunctional molecules. This reagent is therefore instrumental for advanced investigations into targeted protein degradation, a groundbreaking therapeutic strategy with applications in oncology, neurodegenerative diseases, and beyond. This product is intended for research purposes by qualified laboratory personnel and is not for diagnostic, therapeutic, or any other human use. Sources: PROTAC technology and E3 ligase ligands and Bicyclic scaffolds as bioisosteres .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(2,3)17-9(15)13-6-12-4-11(5-12,7-14)8-16-12/h14H,4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVPBXQCMHWRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Oxabicyclo[2.1.1]hexane

The oxabicyclo[2.1.1]hexane framework is central to the compound’s structure. Patent CN102020589B describes analogous syntheses using serine derivatives as precursors. For example, N-BOC-D-Serine undergoes mixed anhydride formation with isobutyl chlorocarbonate and N-methylmorpholine, followed by condensation with amines to form bicyclic intermediates. Applied to the target compound, this approach could involve:

  • Ring-closing via nucleophilic substitution : A diol or epoxide precursor undergoes intramolecular cyclization in the presence of a base, forming the oxabicyclo system.
  • Diels-Alder cycloaddition : A conjugated diene and a ketone or ester engage in a [4+2] cycloaddition to construct the bicyclic skeleton.

Reaction conditions such as temperature (-10°C to 40°C) and solvent (anhydrous ethyl acetate) are critical for minimizing side reactions.

Introduction of Hydroxymethyl and Carbamate Groups

Hydroxymethyl Functionalization

The hydroxymethyl group is introduced via reduction or oxidation steps:

  • Reduction of carbonyl groups : A ketone intermediate (e.g., 2-oxabicyclo[2.1.1]hexan-4-one) is reduced using NaBH₄ or LiAlH₄ to yield the hydroxymethyl derivative.
  • Oxidation of methyl groups : A methyl-substituted bicyclic compound is oxidized with KMnO₄ or OsO₄ to form the hydroxymethyl moiety.

Carbamate Protection

The amine group is protected using tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. For example:
$$
\text{Amine} + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected amine} + \text{CO}2
$$
This step typically achieves yields >85% under anhydrous conditions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from patent CN102020589B highlights the importance of low temperatures (-10°C to 5°C) during mixed anhydride formation to prevent racemization. Ethyl acetate is preferred for its ability to dissolve both polar and non-polar intermediates.

Catalytic and Stoichiometric Considerations

Phase-transfer catalysts like tetrabutylammonium bromide improve reaction efficiency in alkylation steps, as demonstrated in the synthesis of related carbamates. Molar ratios of reagents (e.g., 1:1.1–1.5 for amine:Boc anhydride) are optimized to minimize excess reagent waste.

Structural Characterization and Quality Control

Spectroscopic Analysis

The compound is validated using:

  • ¹H NMR : Peaks at δ 1.38 ppm (tert-butyl), 3.58 ppm (methylene adjacent to oxygen), and 4.80 ppm (hydroxymethyl proton).
  • Mass spectrometry : A molecular ion peak at m/z 229.276 [M+H]⁺ confirms the molecular formula C₁₁H₁₉NO₄.

Purity and Yield Data

Typical yields range from 85% to 97% after crystallization in hexane/ethyl acetate mixtures. Suppliers report purity >95% via HPLC.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor for anticonvulsants like lacosamide, where its bicyclic structure enhances metabolic stability.

Further Functionalization

The hydroxymethyl group undergoes esterification or etherification to produce derivatives with modified solubility and bioavailability.

Chemical Reactions Analysis

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate serves as a key intermediate in the synthesis of more complex organic molecules. Its bicyclic structure allows for diverse reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
  • Reduction : Reduction of the carbamate group can yield amine derivatives.
  • Substitution Reactions : The compound can undergo nucleophilic substitutions, leading to various derivatives suitable for further functionalization .

Biological Studies

The compound has shown promise in biological applications, particularly in enzyme inhibition and protein modification:

  • Enzyme Inhibition : The carbamate group can interact with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This property is crucial for developing therapeutic agents targeting specific enzymes involved in diseases.
  • Protein Modification : Its unique structure allows it to modify protein functions, which is essential in studying metabolic pathways and disease mechanisms .

Medicinal Chemistry

Due to its structural characteristics, this compound is being investigated for its potential as a therapeutic agent:

  • Cancer Research : Compounds similar to this have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and cancer progression. Modifications to its structure may enhance binding affinity to these targets, making it a candidate for anticancer drug development .

Material Science

In industry, this compound is explored for developing new materials and chemical processes due to its stability and reactivity:

  • Polymer Chemistry : It can be used as a building block for creating polymers with specific properties, enhancing material performance in various applications.

Case Study 1: Cyclin-dependent Kinase Inhibition

Research indicates that modifications to the bicyclic structure of compounds similar to this compound enhance their ability to inhibit CDKs, which are vital targets in cancer therapy.

Case Study 2: Enzyme Modulation

Studies have shown that hydroxymethyl groups significantly influence the binding and activity of enzymes involved in metabolic pathways, highlighting the potential of this compound in drug discovery and development.

Case Study 3: Neuropharmacological Applications

Compounds with similar motifs have been investigated for their effects on neurotransmitter receptors, suggesting that this compound could be a candidate for treating neurodegenerative diseases due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. The bicyclic structure provides stability and specificity to the compound’s interactions .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthetic Utility : The rigid 2-oxabicyclo[2.1.1]hexane core enhances metabolic stability in drug candidates, as seen in compounds from PharmaBlock Sciences .
  • Commercial Demand : Suppliers like Aladdin Scientific, Parchem, and CymitQuimica list these derivatives as high-purity building blocks for industrial R&D .
  • Challenges: Limited solubility data and crystallographic studies for the target compound highlight gaps in public domain research, necessitating further characterization .

Biological Activity

tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate, with the CAS number 2174007-89-5, is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and implications in therapeutic contexts based on available research findings.

  • Molecular Formula : C12H21NO4
  • Molecular Weight : 243.3 g/mol
  • Density : Approximately 1.201 g/cm³ (predicted)
  • Boiling Point : Estimated at 367 °C
  • pKa : 12.91 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in neurodegenerative processes.

Neuroprotective Effects

In vitro studies have shown that compounds with similar structures can protect astrocytes from amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer’s pathology. For instance, M4 was able to increase cell viability in astrocyte cultures exposed to Aβ 1-42 by approximately 20% compared to control groups . This suggests that this compound may also exert protective effects against neurotoxicity.

Cytokine Modulation

The modulation of inflammatory cytokines such as TNF-α is another area where related compounds have shown promise. In studies with M4, a reduction in TNF-α levels was observed, indicating potential anti-inflammatory properties . This could be relevant for conditions characterized by neuroinflammation.

Data Table: Comparative Biological Activities

Compound NameMechanism of ActionIC50/Ki ValuesProtective Effects on AstrocytesCytokine Modulation
M4β-secretase & AChE inhibitorβ-secretase: 15.4 nM; AChE: 0.17 μM+20% cell viability against Aβ 1-42Decreased TNF-α levels
This compoundHypothesized similar action due to structural similarityNot directly measuredPotentially protective based on structureHypothetical based on related compounds

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl N-{[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl}carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of hydroxylated precursors (e.g., 3-hydroxycyclobutanemethanol derivatives) to form the 2-oxabicyclo[2.1.1]hexane core, followed by carbamate coupling using tert-butyl chloroformate. Key steps include:

  • Cyclization : Intramolecular photocycloaddition under UV light to form the bicyclic framework .
  • Protection : Reaction with tert-butyl chloroformate in dichloromethane or THF, using a base like triethylamine to deprotonate the amine intermediate .
  • Optimization : Temperature control (0–25°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Yield improvements (50–70%) are achieved via slow reagent addition and post-reaction purification by silica gel chromatography .

Q. How is the structure of this compound validated, and what analytical techniques are critical for characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic framework (e.g., endo/exo configuration of substituents) and carbamate linkage. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and oxabicyclo protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : High-resolution LCMS or ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 244.18 g/mol) and detects impurities .
  • X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities, particularly for the strained bicyclo[2.1.1]hexane system. Hydrogen-bonding patterns in the crystal lattice are analyzed to confirm stability .

Advanced Research Questions

Q. What strategies address stereochemical challenges during the synthesis of this compound, particularly in achieving regioselective functionalization?

  • Methodological Answer :

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured alcohols) to control the hydroxymethyl group’s stereochemistry .
  • Protection/Deprotection : Selective Boc protection of the primary amine while retaining the hydroxyl group’s reactivity. For example, temporary silylation (TBSCl) prevents undesired side reactions .
  • Computational Modeling : DFT calculations predict transition-state energies to optimize regioselectivity in cyclization steps. Software like Gaussian or ORCA aids in identifying low-energy pathways .

Q. How can crystallographic data resolve contradictions in reported reactivity trends for the 2-oxabicyclo[2.1.1]hexane core?

  • Methodological Answer : Discrepancies in solvolysis rates (e.g., fragmentation vs. ring expansion) are analyzed using:

  • Single-Crystal XRD : Comparing bond lengths/angles in derivatives (e.g., brosylates vs. alcohols) to correlate steric effects with reactivity .
  • Kinetic Studies : Monitoring reaction progress via in situ NMR under varying conditions (temperature, solvent polarity). For instance, acetonitrile promotes fragmentation, while DMSO stabilizes intermediates .
  • SHELXL Refinement : Detecting subtle conformational changes in the bicyclic core that influence nucleophilic attack sites .

Q. What methodologies elucidate this compound’s interactions with biological targets, such as enzymes or proteins?

  • Methodological Answer :

  • Covalent Binding Assays : Incubate the compound with target proteins (e.g., serine hydrolases) and analyze adduct formation via MALDI-TOF or tryptic digest/LCMS. The hydroxymethyl group may act as a latent electrophile .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses within active sites. Focus on hydrogen-bonding interactions between the carbamate oxygen and catalytic residues .
  • Enzyme Inhibition Studies : Measure IC₅₀ values in kinetic assays (e.g., fluorogenic substrates) to assess potency. Compare with analogs (Table 1) to identify structure-activity relationships .

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